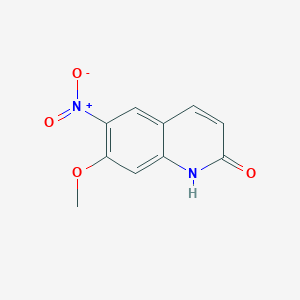

7-methoxy-6-nitro-1H-quinolin-2-one

説明

7-Methoxy-6-nitro-1H-quinolin-2-one is a substituted quinolinone derivative characterized by a methoxy group at position 7 and a nitro group at position 6 of the quinoline backbone. Quinolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridinone ring.

特性

分子式 |

C10H8N2O4 |

|---|---|

分子量 |

220.18 g/mol |

IUPAC名 |

7-methoxy-6-nitro-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8N2O4/c1-16-9-5-7-6(2-3-10(13)11-7)4-8(9)12(14)15/h2-5H,1H3,(H,11,13) |

InChIキー |

ISDFLIYWWIWNNJ-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C2C=CC(=O)NC2=C1)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between 7-methoxy-6-nitro-1H-quinolin-2-one and related compounds:

Electronic Effects

- Nitro vs. Methoxy/Hydroxy: The nitro group at position 6 in 7-methoxy-6-nitro-1H-quinolin-2-one strongly deactivates the quinoline ring, making it less reactive toward electrophilic substitution compared to 6-methoxy-2(1H)-quinolinone . In contrast, methoxy and hydroxy groups (e.g., in 7-hydroxy-2(1H)-quinolinone) activate the ring for further functionalization.

Solubility and Stability

- Methoxy vs. Hydroxy: The methoxy group in the target compound reduces aqueous solubility compared to the hydroxy analog (7-hydroxy-2(1H)-quinolinone), which can form hydrogen bonds with water .

- Thermal Stability: The nitro substituent may lower the melting point relative to 6-methoxy-2(1H)-quinolinone (MP 207–208°C) due to increased molecular asymmetry .

Research Implications

The unique electronic and steric profile of 7-methoxy-6-nitro-1H-quinolin-2-one positions it as a candidate for further studies in:

- Materials Science: Electron-deficient quinolinones may serve as ligands in luminescent metal complexes or organic semiconductors.

Future work should explore its biological activity, crystallographic data (using tools like SHELXL ), and comparative pharmacokinetics with halogenated or hydroxylated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。